molecular formula C12H14O6 B13685976 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid

2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B13685976
M. Wt: 254.24 g/mol
InChI Key: XEKKCQACUZZYKV-UHFFFAOYSA-N
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Description

2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of a 2-oxo group and a 2,4,5-trimethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets. The compound’s trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the 2-oxo group.

    2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid: Similar structure with different positions of methoxy groups.

Uniqueness

2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 2-oxo group and the 2,4,5-trimethoxyphenyl group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

2-oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O6/c1-16-9-6-11(18-3)10(17-2)5-7(9)4-8(13)12(14)15/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

XEKKCQACUZZYKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)C(=O)O)OC)OC

Origin of Product

United States

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